molecular formula C9H14Cl2N2 B1519371 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride CAS No. 1187930-23-9

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Cat. No. B1519371
CAS RN: 1187930-23-9
M. Wt: 221.12 g/mol
InChI Key: CUZNREDMYVDIMR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with the CAS Number: 865303-57-7 . It has a molecular weight of 221.13 and its IUPAC name is (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 259.1±28.0 °C at 760 mmHg . The exact mass is 148.100052 . It has a LogP value of 0.68 , indicating its lipophilicity.

Scientific Research Applications

Anti-HIV Drug Development

The compound has been identified as a privileged scaffold for the development of novel compounds acting as CXCR4 antagonists . This receptor is crucial in HIV entry into cells, and antagonists like 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride can potentially block this process, offering a new avenue for anti-HIV drug development.

Cancer Therapeutics

Due to its interaction with the CXCR4 receptor , which is expressed on many cancer cell types, this compound is also being explored for its ability to inhibit cancer progression . It could lead to new treatments that target the migration and invasion of cancer cells.

Safety and Hazards

The compound is classified under the GHS05 hazard pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

Mechanism of Action

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Some studies suggest that related compounds may have antiproliferative activity on certain cell lines , but it is unclear if this applies to 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride. The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNREDMYVDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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